molecular formula C15H13Cl2NO2 B5721800 N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide

N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide

Cat. No. B5721800
M. Wt: 310.2 g/mol
InChI Key: WFCFDYHQPVONEK-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide, also known as DCB-M, is a small molecule inhibitor that has been widely used in scientific research as a pharmacological tool to investigate the role of various proteins in cellular processes.

Mechanism of Action

N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide exerts its inhibitory effects by binding to the active site of target proteins, thereby preventing their enzymatic activity. The precise mechanism of action of N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide varies depending on the specific protein being targeted, but generally involves the disruption of protein-protein interactions or the inhibition of key catalytic residues.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein being targeted. For example, inhibition of protein kinases by N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been shown to affect cell cycle progression, gene expression, and apoptosis. Inhibition of proteases by N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been shown to affect protein turnover and degradation. Inhibition of cytoskeletal proteins by N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been shown to affect cell morphology and motility.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide in lab experiments is its specificity towards target proteins, which allows for precise investigation of the role of these proteins in cellular processes. Additionally, N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide is its potential off-target effects, which can complicate data interpretation. Additionally, N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide may not be suitable for all experimental systems, as its effects may be influenced by factors such as cell type, culture conditions, and experimental design.

Future Directions

There are several potential future directions for research involving N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide. One area of interest is the development of more potent and specific inhibitors of target proteins, which could provide greater precision and accuracy in investigating their role in cellular processes. Additionally, there is a need for further investigation into the potential off-target effects of N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide, as well as its suitability for use in various experimental systems. Finally, there is potential for the use of N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide in therapeutic applications, such as the treatment of cancer or other diseases where the targeted inhibition of specific proteins may be beneficial.

Synthesis Methods

N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with 5-methyl-2-furoic acid, followed by the conversion of the resulting acid chloride to the corresponding amide using acrylamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been used extensively in scientific research to study the role of various proteins in cellular processes. It has been shown to inhibit the activity of several key enzymes, including protein kinases, phosphatases, and proteases. N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has also been used to investigate the function of various cytoskeletal proteins, such as actin and microtubules, as well as the role of protein-protein interactions in cellular signaling pathways.

properties

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-10-2-4-12(20-10)5-7-15(19)18-9-11-3-6-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCFDYHQPVONEK-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3,4-dichlorobenzyl)-3-(5-methylfuran-2-yl)prop-2-enamide

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